molecular formula C10H17NO2 B2479955 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one CAS No. 1824084-45-8

1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one

Cat. No. B2479955
CAS RN: 1824084-45-8
M. Wt: 183.251
InChI Key: IQEROJUTLGPJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one is a chemical compound with the CAS Number: 1824084-45-8 . Its molecular weight is 183.25 and its IUPAC name is 1-methyl-9-oxa-1-azaspiro[5.5]undecan-4-one . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one is 1S/C10H17NO2/c1-11-5-2-9(12)8-10(11)3-6-13-7-4-10/h2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Antihypertensive Applications

The compound 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one, as a part of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones family, has been researched for its antihypertensive properties. In studies involving spontaneously hypertensive rats, certain derivatives of this compound demonstrated significant antihypertensive activity. This activity was predominantly attributed to peripheral alpha 1-adrenoceptor blockade, indicating potential application in hypertension management (Clark et al., 1983).

Sigma-1 Receptor Ligands

Derivatives of 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one, specifically 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives, have been synthesized and evaluated as selective σ1 receptor ligands. These compounds exhibited nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors. This research indicates potential applications in the development of brain imaging agents for σ1 receptors, offering insights into neurological conditions and possible therapeutic targets (Tian et al., 2020).

Analgesic Applications

The dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR), developed from the 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, have shown potent analgesic activity. These compounds demonstrated a balanced profile of MOR agonism and sigma antagonism, offering analgesic effects comparable to oxycodone without some of the adverse effects typically associated with opioids. This suggests that derivatives of 1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one could contribute to the development of potent and safer analgesics (García et al., 2019).

Soluble Epoxide Hydrolase Inhibition for Chronic Kidney Diseases

Compounds based on 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors and orally active agents for treating chronic kidney diseases. Specifically, one compound showed excellent inhibitory activity and bioavailability, indicating potential as an orally active drug candidate for treating such diseases (Kato et al., 2014).

properties

IUPAC Name

1-methyl-9-oxa-1-azaspiro[5.5]undecan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-11-5-2-9(12)8-10(11)3-6-13-7-4-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEROJUTLGPJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)CC12CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one

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